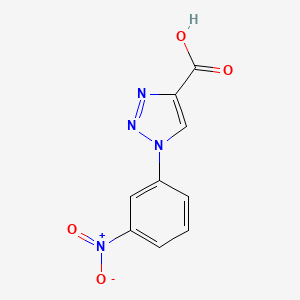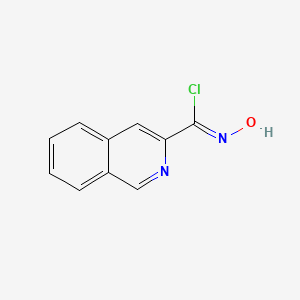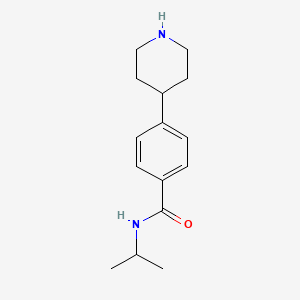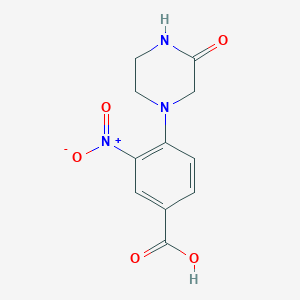
1-(3-硝基苯基)-1H-1,2,3-三唑-4-羧酸
描述
The compound “1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid” likely belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-nitrophenylhydrazine have been synthesized through various reactions . For instance, 3-nitrophenylhydrazine can be synthesized via the interaction of consistent thiosemicarbazone with various carbon-centered electrophiles .科学研究应用
结构分析和化学性质
- 对3-氧基-5-苯基-1H-1,2,3-三唑-4-羧酸进行研究,这是一种结构类似的化合物,需要通过实验和量子化学计算确定其结构。这种化合物在烷基化和硝化过程中表现出有趣的化学行为,表明相关三唑化合物具有多样化的化学修饰潜力 (Shtabova et al., 2005)。
合成和反应性
- 通过无金属多组分反应研究合成1,5-二取代-1,2,3-三唑的过程展示了这些化合物在形成各种衍生物方面的多功能性,这对于探索1-(3-硝基苯基)-1H-1,2,3-三唑-4-羧酸的反应性和潜在应用至关重要 (Vo, 2020)。
在肽类模拟物和生物活性化合物中的应用
- 利用与所讨论化合物密切相关的5-氨基-1,2,3-三唑-4-羧酸酯的合成,用于制备基于三唑骨架的肽类模拟物和生物活性化合物。这表明类似三唑化合物具有潜在的生物医药应用 (Ferrini et al., 2015)。
荧光感应和金属-有机框架
- 使用1,2,3-三唑含有三羧酸配体的镧系金属-有机框架的研究,类似于所讨论的化合物,显示了在金属离子和硝基芳香化合物的荧光感应方面的潜在应用。这表明该化合物在环境监测和检测技术中的实用性 (Wang et al., 2016)。
荧光感应
- 研究表明,一种结构类似的化合物,5-甲基-1-(4-硝基苯基)-1H-1,2,3-三唑-4-羧酸,可用作检测硝基芳香化合物的荧光传感器。这表明在化学感应和环境监测方面具有潜在应用 (Yan et al., 2017)。
作用机制
Target of Action
Similar compounds such as 2-(3-nitrophenyl)acetic acid have been found to interact with enzymes like penicillin g acylase in organisms like escherichia coli .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially including electrophilic substitution .
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that many factors, including temperature, ph, and the presence of other compounds, can influence the action of similar compounds .
生化分析
Biochemical Properties
1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with serine beta-lactamase, an enzyme that hydrolyzes beta-lactam antibiotics . The interaction between 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid and serine beta-lactamase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in studying antibiotic resistance mechanisms and developing new inhibitors.
Cellular Effects
The effects of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity. Exceeding this threshold can lead to detrimental effects on organ function and overall health.
Metabolic Pathways
1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels . Additionally, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid can affect the activity of metabolic pathways by modulating the expression of genes encoding metabolic enzymes.
Transport and Distribution
The transport and distribution of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid to specific cellular compartments, affecting its biological activity.
Subcellular Localization
The subcellular localization of 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.
属性
IUPAC Name |
1-(3-nitrophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)8-5-12(11-10-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUTUVUHTBFLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide](/img/structure/B1416953.png)



![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)







